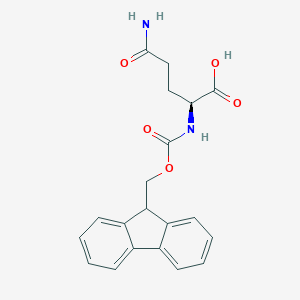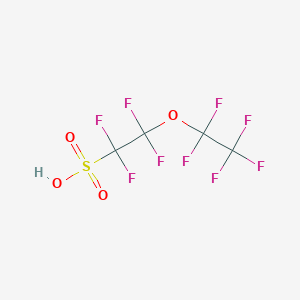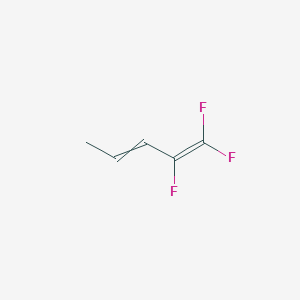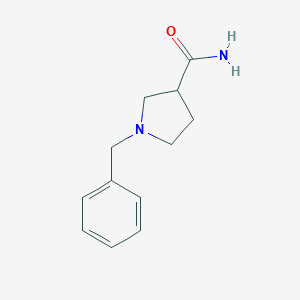
1-Benzylpyrrolidin-3-carboxamid
Übersicht
Beschreibung
1-Benzylpyrrolidine-3-carboxamide, also known as BPC-157, is a peptide that has been studied extensively for its potential applications in the medical field. BPC-157 is a synthetic peptide composed of 15 amino acids and is derived from a natural human protein called gastric juice. It has been used in various laboratory experiments to determine its potential for therapeutic applications. BPC-157 has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and wound healing properties.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
1-Benzylpyrrolidin-3-carboxamid dient aufgrund seines Pyrrolidinrings als vielseitiges Gerüst in der Wirkstoffforschung. Diese Struktur ist in der medizinischen Chemie von entscheidender Bedeutung für die Herstellung von Verbindungen mit hoher Zielselektivität . Die Nichtplanarität und Stereogenität des Pyrrolidinrings ermöglichen eine vielfältige biologische Aktivität und machen ihn zu einem wesentlichen Bestandteil bei der Entwicklung neuer Medikamente mit unterschiedlichen biologischen Profilen.
Biotechnologie: Enzyminhibition und Proteinwechselwirkung
In der Biotechnologie wird this compound hinsichtlich seines Potenzials untersucht, die Enzymaktivität und Proteinwechselwirkungen zu modulieren. Seine strukturellen Merkmale können fein abgestimmt werden, um Inhibitoren oder Modulatoren für spezifische Enzyme oder Proteinziele zu entwickeln, was für das Verständnis biologischer Pfade und die Entwicklung therapeutischer Mittel entscheidend ist .
Industrielle Chemie: Materialsynthese
Die Robustheit der Verbindung macht sie geeignet für die Herstellung von Materialien mit spezifischen Eigenschaften. In industriellen Anwendungen kann sie zur Synthese neuer Polymere oder Beschichtungen mit gewünschten chemischen und physikalischen Eigenschaften verwendet werden, was zu Fortschritten in der Materialwissenschaft beiträgt .
Umweltwissenschaften: Behandlung von Umweltverschmutzung
Forschungen zu this compound umfassen auch seine Verwendung in Umweltanwendungen, wie z. B. die Entwicklung neuartiger Filtermaterialien oder chemischer Mittel, die bei der Behandlung von Schadstoffen oder in Abfallbewirtschaftungsprozessen helfen können .
Analytische Chemie: Chromatographie und Spektroskopie
In der analytischen Chemie können Derivate von this compound als Standards oder Reagenzien in chromatographischen Methoden oder spektroskopischen Analysen eingesetzt werden, was die Detektion und Quantifizierung verschiedener Substanzen unterstützt .
Pharmakologie: Entwicklung therapeutischer Mittel
Das Gerüst der Verbindung wird auf seine pharmakologischen Anwendungen untersucht, insbesondere bei der Entwicklung therapeutischer Mittel, die mit bestimmten Rezeptoren oder biologischen Pfaden interagieren können, um Krankheiten zu behandeln .
Safety and Hazards
1-Benzylpyrrolidine-3-carboxamide is classified as acutely toxic if swallowed (Category 3, H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling this compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids is generally associated with their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that multiple pathways are affected .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Eigenschaften
IUPAC Name |
1-benzylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAGHMKIPMKKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590304 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115687-29-1 | |
| Record name | 1-Benzylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

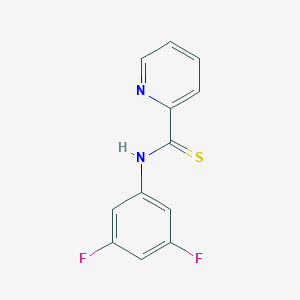
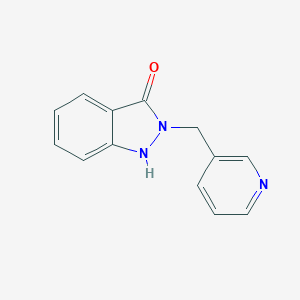
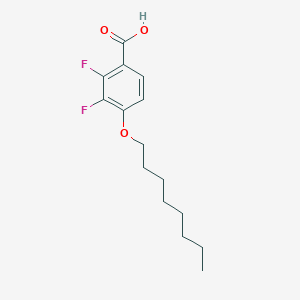
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

